molecular formula C7H7FN4OS B066673 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione CAS No. 166524-68-1

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

Cat. No. B066673
Key on ui cas rn: 166524-68-1
M. Wt: 214.22 g/mol
InChI Key: CEDLKUWEKFRXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05480991

Procedure details

A 1.74 g (10 mmol) sample of 2-ethoxy-4-fluoro-6-hydrazinopyrimidine was dissolved in 20 mL of absolute ethanol and 2.84 g (37 mmol) of carbon disulfide and 3.20 g (10 mmol) of 21 percent by weight sodium ethoxide were added. The mixture was heated at reflux with stirring for 3 hours and then was cooled by adding 20 mL of ice water. The mixture was then acidified to a pH of about 2 by adding 2 mL of 6.25N hydrochloric acid diluted to 8 mL with water. The yellow precipitate that formed was recovered by filtration, washed with water, and dried to obtain 0.85 g (40 percent of theory) of 5-ethoxy-7-fluoro-1,2,4-triazolo[4,3-c]pyrimidine-3(2H)-thione. The proton and carbon NMR spectra of this material were consistent with its assigned structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[N:9]=[C:8]([F:10])[CH:7]=[C:6]([NH:11][NH2:12])[N:5]=1)[CH3:2].[C:13](=S)=[S:14].[O-]CC.[Na+].Cl>C(O)C.O>[CH2:1]([O:3][C:4]1[N:5]2[C:13](=[S:14])[NH:12][N:11]=[C:6]2[CH:7]=[C:8]([F:10])[N:9]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=NC(=CC(=N1)F)NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.84 g
Type
reactant
Smiles
C(=S)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
ice water
Quantity
20 mL
Type
reactant
Smiles
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
The yellow precipitate that formed
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC1=NC(=CC=2N1C(NN2)=S)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.